molecular formula C22H25NO3S B1613107 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone CAS No. 898755-95-8

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone

Cat. No.: B1613107
CAS No.: 898755-95-8
M. Wt: 383.5 g/mol
InChI Key: HUKLBGMFOQOECT-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone is a complex organic compound with a molecular formula of C22H25NO3S and a molecular weight of 383.51 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzophenone core substituted with a thiomethyl group and a spiro-linked azaspirodecane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic intermediate, which is then coupled with a benzophenone derivative under specific reaction conditions. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-27-19-8-6-17(7-9-19)21(24)20-5-3-2-4-18(20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKLBGMFOQOECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643756
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-95-8
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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